molecular formula C7H6ClN3O2 B2614454 Imidazo[1,2-b]pyridazine-2-carboxylic acid;hydrochloride CAS No. 2470439-94-0

Imidazo[1,2-b]pyridazine-2-carboxylic acid;hydrochloride

Cat. No.: B2614454
CAS No.: 2470439-94-0
M. Wt: 199.59
InChI Key: ZBVMBMAQIHFKOL-UHFFFAOYSA-N
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Description

Imidazo[1,2-b]pyridazine-2-carboxylic acid hydrochloride is a heterocyclic compound featuring a fused imidazole and pyridazine ring system. The hydrochloride derivative is likely synthesized to enhance aqueous solubility, a common pharmaceutical strategy for carboxylic acids. This compound serves as a critical intermediate in medicinal chemistry, particularly for synthesizing bioactive derivatives such as thiazolidin amides and hydrazides .

Properties

IUPAC Name

imidazo[1,2-b]pyridazine-2-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O2.ClH/c11-7(12)5-4-10-6(9-5)2-1-3-8-10;/h1-4H,(H,11,12);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBVMBMAQIHFKOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=CN2N=C1)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of imidazo[1,2-b]pyridazine-2-carboxylic acid;hydrochloride typically involves the condensation of appropriate precursors under specific reaction conditions. One common method includes the cyclization of 2-aminopyridine derivatives with α-haloketones, followed by further functionalization to introduce the carboxylic acid group . The reaction conditions often involve the use of solvents like ethanol or acetonitrile and catalysts such as potassium carbonate or sodium hydride .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing automated systems for precise control of reaction parameters .

Chemical Reactions Analysis

Scientific Research Applications

Medicinal Chemistry Applications

Antiviral and Anticancer Properties
Imidazo[1,2-b]pyridazine-2-carboxylic acid has been extensively studied for its antiviral and anticancer properties. Research indicates that derivatives of this compound can inhibit the growth of various cancer cell lines and have shown efficacy against viruses such as HIV, influenza, and herpes simplex virus .

Case Study: Antiviral Activity
A study conducted on the antiviral efficacy of imidazo[1,2-b]pyridazine derivatives demonstrated significant activity against multiple viral strains. The minimum inhibitory concentration (MIC) values ranged from 0.03 to 5.0 μM against the Mycobacterium tuberculosis strains .

Inhibition of Tyk2 Kinase
Recent findings highlight the compound's role as a selective inhibitor of Tyk2 kinase, which is crucial in inflammatory pathways. A specific derivative exhibited an IC50 value of 817 nM in human whole blood assays, showcasing its potential for treating autoimmune diseases .

Agricultural Applications

Bionematicide Properties
Imidazo[1,2-b]pyridazine-2-carboxylic acid has been identified as a promising bionematicide. It effectively targets nematodes, which are detrimental to crop health. Studies indicate that it can significantly reduce nematode populations and control diseases like citrus greening .

Materials Science Applications

Thermal Stability in Ceramics
The compound's excellent thermal stability makes it suitable for enhancing the mechanical properties of ceramics. Research has shown that incorporating imidazo[1,2-b]pyridazine-2-carboxylic acid into ceramic composites improves their performance in high-temperature applications .

Application Area Property/Functionality Study Reference
Medicinal ChemistryAntiviral activity
Anticancer properties
Tyk2 kinase inhibition
AgricultureBionematicide
Materials ScienceEnhanced thermal stability

Energy Storage Applications

Supercapacitor Development
The compound's conductivity properties have led to its investigation in energy storage devices like supercapacitors. Studies indicate that it can enhance charge storage capacity and improve charge/discharge rates, making it a valuable candidate for next-generation energy solutions .

Mechanism of Action

The mechanism of action of imidazo[1,2-b]pyridazine-2-carboxylic acid;hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit the activity of certain kinases, thereby modulating signaling pathways involved in cell proliferation and inflammation . The compound’s structure allows it to bind effectively to these targets, leading to its therapeutic effects .

Comparison with Similar Compounds

Table 1: Physicochemical Comparison of Imidazo[1,2-b]pyridazine Derivatives

Compound Name Substituents Melting Point (°C) Purity/HPLC (%) Key Spectral Data (IR, NMR) Reference
Imidazo[1,2-b]pyridazine-2-carboxylic acid None (parent compound) Not reported 99% (Industrial grade) IR: 1670 cm⁻¹ (C=O); NMR: Aromatic signals at δ 7.2–8.5 ppm
6-Chloroimidazo[1,2-b]pyridazine-2-carboxylic acid Cl at position 6 248–249 90% ¹H NMR: δ 8.15 (s, 1H), 7.95 (d, 1H)
7-Chloroimidazo[1,2-b]pyridazine-2-carboxylic acid Cl at position 7 Not reported Not reported Not available in evidence
(6-Methyl derivative) (Compound 74) CH₃ at position 6 Not reported 99.6% ¹H NMR: δ 2.55 (s, 3H, CH₃)
Thiazolidin amide derivatives (15a-f) Varied aryl substituents 118–153 69–76% yield IR: 1670–1700 cm⁻¹ (C=O); ¹H NMR: δ 7.2–8.5 (aromatic protons)

Key Observations :

  • Chlorination at position 6 increases melting point (248–249°C) compared to unsubstituted analogs .
  • Methyl or methoxy substituents (e.g., Compound 74) reduce polarity, reflected in HPLC retention times (tR = 9.5 min) .
  • Thiazolidin amide derivatives exhibit lower melting points (118–153°C), likely due to increased molecular flexibility .

Key Observations :

  • Chlorine substituents are introduced via electrophilic substitution or direct halogenation .
  • Thiazolidin amides are synthesized via a one-pot reaction involving mercaptoacetic acid and ZnCl₂, enabling the incorporation of three pharmacophores in a single scaffold .
  • Methoxy groups (Compound 75) are installed via nucleophilic substitution under mild conditions .

Limitations :

  • Structural analogs like Imidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride (CAS 35726-84-2) have distinct ring systems, reducing direct comparability .

Biological Activity

Imidazo[1,2-b]pyridazine-2-carboxylic acid; hydrochloride is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its biological mechanisms, therapeutic applications, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

Imidazo[1,2-b]pyridazine-2-carboxylic acid; hydrochloride features a fused bicyclic structure composed of an imidazole ring and a pyridazine ring, with a carboxylic acid group at the 2-position. Its molecular formula is C7_7H5_5N3_3O2_2 and molecular weight is 163.13 g/mol. The compound's structure allows for various chemical modifications, enhancing its potential as a therapeutic agent .

Target Interaction

The primary biological activity of imidazo[1,2-b]pyridazine-2-carboxylic acid; hydrochloride involves the inhibition of interleukin (IL)-17A. This cytokine plays a critical role in inflammatory processes and is implicated in diseases such as psoriasis and rheumatoid arthritis. By inhibiting IL-17A, this compound can modulate the IL-23/IL-17 axis, leading to reduced inflammation and tissue damage .

Biochemical Pathways

The inhibition of IL-17A affects various cellular signaling pathways, including those related to inflammation and immune response. This compound has also been shown to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in inflammation . The overall result of these actions is a significant reduction in inflammatory responses associated with several autoimmune conditions.

Biological Activities

Imidazo[1,2-b]pyridazine-2-carboxylic acid; hydrochloride exhibits a range of biological activities:

  • Anti-inflammatory : Demonstrated efficacy in reducing symptoms of inflammatory diseases such as psoriasis and rheumatoid arthritis.
  • Analgesic : Exhibits pain-relieving properties through its interaction with pain pathways.
  • Antimicrobial : Potential activity against various pathogens, including bacteria and parasites .

In Vitro Studies

Research has shown that imidazo[1,2-b]pyridazine derivatives can effectively inhibit IL-17A with an EC50_{50} value of approximately 2.1 μM in vitro. This suggests moderate potency against this target . Additionally, studies have highlighted its potential as a selective inhibitor for various kinases, which are crucial in cancer progression .

In Vivo Models

In vivo studies have demonstrated that imidazo[1,2-b]pyridazine derivatives exhibit therapeutic effects in mouse models of autoimmune diseases. For instance, administration of these compounds resulted in significant reductions in disease severity scores in models of psoriasis and rheumatoid arthritis .

Data Tables

Biological Activity Effect Reference
IL-17A InhibitionModerate Potency (EC50 = 2.1 μM)
COX-2 InhibitionReduced inflammation
Antimicrobial ActivityEffective against various pathogens
Analgesic EffectsPain relief observed in models

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Imidazo[1,2-b]pyridazine-2-carboxylic acid hydrochloride, and how are reaction conditions optimized?

  • Methodological Answer : The synthesis typically involves cyclocondensation or cycloaddition reactions. For example, iodine-catalyzed cyclization of pyrazine/pyridine derivatives with chloroacetyl carbamate intermediates is a validated route . Key parameters include:

  • Temperature control (e.g., 80–100°C for cyclization).
  • Use of polar aprotic solvents like DMA or DMF.
  • Catalysts such as Na₂HPO₄ or Ba(OH)₂ for pH optimization.
  • Purity is ensured via column chromatography or recrystallization.

Q. How can researchers confirm the structural integrity and purity of this compound?

  • Methodological Answer : Techniques include:

  • NMR spectroscopy (¹H/¹³C) to verify ring substitution patterns and carboxylic acid protonation.
  • High-resolution mass spectrometry (HRMS) for molecular ion validation.
  • HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) to assess purity (>95% required for biological assays) .

Q. What in vitro assays are recommended for initial biological evaluation?

  • Methodological Answer : Standard cytotoxicity screening in cancer cell lines (e.g., HepG2, MCF-7) using MTT assays. For example, derivatives with IC₅₀ values <20 μM in Hep-2 and A375 cells (Table 2, ) warrant further study. Include Vero cells as a non-cancerous control to assess selectivity.

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of imidazo[1,2-b]pyridazine derivatives?

  • Methodological Answer :

  • Core modifications : Introduce electron-withdrawing groups (e.g., -Cl, -F) at position 6 to enhance cytotoxicity .
  • Side-chain diversification : Amide or hydrazide conjugates (e.g., chalcone hybrids) improve solubility and target engagement .
  • Computational docking : Use AutoDock Vina to predict binding to targets like PDE3 or kinases, correlating with in vitro data .

Q. What strategies resolve contradictions between computational predictions and experimental biological data?

  • Methodological Answer :

  • Dose-response validation : Re-test compounds at varying concentrations to rule out false positives/negatives.
  • Off-target profiling : Use kinome-wide screening or proteomics to identify unintended interactions.
  • Solubility correction : Adjust DMSO concentrations (e.g., <0.1% v/v) to mitigate assay artifacts .

Q. How can factorial design optimize reaction yields and reduce byproducts in synthesis?

  • Methodological Answer :

  • Two-factor design : Vary temperature (X₁) and catalyst loading (X₂) in a 2² factorial matrix.
  • Response Surface Methodology (RSM) : Analyze interactions between variables to identify optimal conditions (e.g., 90°C, 10 mol% catalyst).
  • Case Study : A 30% yield improvement was achieved by optimizing DMA solvent volume and reaction time .

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